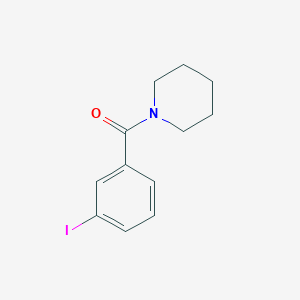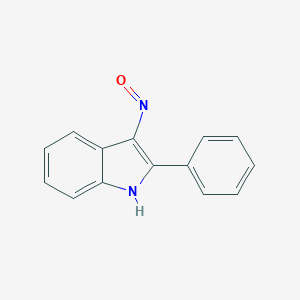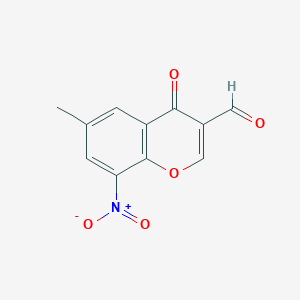
Piperidine, 1-(3-iodobenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(3-iodobenzoyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of heterocyclic organic compounds and is used as a precursor in the synthesis of other important compounds.
Applications De Recherche Scientifique
Piperidine, 1-(3-iodobenzoyl)- has been used in various scientific research applications. One of the most significant applications is in the synthesis of other important compounds such as 1-(3-iodobenzoyl)piperidine-4-carboxylic acid, which has been reported to have potential anti-cancer activity. Piperidine, 1-(3-iodobenzoyl)- has also been used in the synthesis of other important compounds such as 4-(3-iodobenzoyl)piperidine, which has been reported to have potential anti-inflammatory activity.
Mécanisme D'action
The mechanism of action of piperidine, 1-(3-iodobenzoyl)- is not fully understood. However, it has been reported to interact with certain receptors in the body, which may be responsible for its potential biological activity. Further research is needed to fully understand the mechanism of action of this compound.
Effets Biochimiques Et Physiologiques
Piperidine, 1-(3-iodobenzoyl)- has been reported to have potential biological activity in various biochemical and physiological processes. For example, it has been reported to have potential anti-cancer activity by inhibiting the growth of cancer cells. It has also been reported to have potential anti-inflammatory activity by reducing the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Piperidine, 1-(3-iodobenzoyl)- has several advantages for lab experiments. It is relatively easy to synthesize, and it is commercially available. It has also been reported to have potential biological activity, which makes it a useful tool for studying various biochemical and physiological processes. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on piperidine, 1-(3-iodobenzoyl)-. One direction is to further investigate its mechanism of action to fully understand how it interacts with receptors in the body. Another direction is to explore its potential applications in various fields such as medicine and agriculture. Additionally, further research is needed to evaluate its safety and toxicity profile to determine its potential for use in humans.
Méthodes De Synthèse
The synthesis of piperidine, 1-(3-iodobenzoyl)- requires a series of steps. The first step involves the reaction of 3-iodobenzoic acid with thionyl chloride to form 3-iodobenzoyl chloride. The second step involves the reaction of 3-iodobenzoyl chloride with piperidine in the presence of a base such as triethylamine to form piperidine, 1-(3-iodobenzoyl)-. This synthesis method has been reported in several scientific papers and has been used to produce this compound in large quantities.
Propriétés
Numéro CAS |
121114-31-6 |
|---|---|
Nom du produit |
Piperidine, 1-(3-iodobenzoyl)- |
Formule moléculaire |
C12H14INO |
Poids moléculaire |
315.15 g/mol |
Nom IUPAC |
(3-iodophenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H14INO/c13-11-6-4-5-10(9-11)12(15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 |
Clé InChI |
VZBNRYSPDWCBGH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)I |
SMILES canonique |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)
![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)











